2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole
Description
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring through a methoxy group
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-19(20-9-3-2-4-10-20)28-25-14-8-7-13-24(25)27-26(28)18-29-23-16-15-21-11-5-6-12-22(21)17-23/h2-17,19H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXGNHWELFBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Attachment of Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a phenylethyl halide.
Methoxylation: The methoxy group is introduced by reacting the benzimidazole derivative with methanol in the presence of a strong acid.
Coupling with Naphthalene: The final step involves coupling the methoxylated benzimidazole with a naphthalene derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzodiazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Treatment of Thrombotic Disorders
Neurological Disorders
Benzodiazole derivatives are also being explored for their neuroprotective effects. They may modulate neurotransmitter systems and offer protection against neurodegenerative processes, potentially benefiting conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Biological Activity | Compound Type | Reference |
|---|---|---|
| Antitumor | Benzodiazole Derivative | |
| Antimicrobial | Benzodiazole Derivative | |
| PAI-1 Inhibition | Therapeutic Agent | |
| Neuroprotection | Potential Therapeutic |
Case Study 1: Antitumor Efficacy
A study conducted on a series of benzodiazole derivatives demonstrated that compounds with naphthalene substituents exhibited enhanced cytotoxicity against human cancer cell lines. The study reported IC50 values in the nanomolar range, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: PAI-1 Inhibition
Mechanism of Action
The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The planar structure of the naphthalene ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in both academic and industrial research.
Biological Activity
The compound 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole (CAS Number: 477543-87-6) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that may influence its biological activity. The presence of both naphthalene and benzodiazole moieties suggests potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound often exhibit various biological activities, including:
- Antimicrobial Activity : Many naphthalene derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Benzodiazole derivatives have been reported to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Some related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to This compound :
Table 1: Summary of Biological Activities
Pharmacological Evaluation
Pharmacological evaluations have utilized various assays to assess the effectiveness of This compound :
Antimicrobial Assays
In vitro studies demonstrated that the compound exhibits significant antimicrobial activity against several pathogenic strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Anticancer Studies
Cell viability assays (MTT assay) revealed that the compound effectively inhibited the growth of various cancer cell lines. Flow cytometry analyses indicated that treated cells underwent apoptosis, corroborating its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
